Comparative Bond Dissociation Energy: Lower C–I Bond Strength Enables Faster Oxidative Addition
The carbon–iodine bond in aryl iodides has a significantly lower bond dissociation energy (BDE) than the corresponding carbon–bromine bond, a fundamental property that dictates relative reactivity in palladium-catalyzed cross-couplings [1]. This difference is intrinsic to the halogen atom and is independent of the aryl substitution pattern.
| Evidence Dimension | Bond Dissociation Energy (C–X) |
|---|---|
| Target Compound Data | C–I: ~57 kcal/mol (~228 kJ/mol) |
| Comparator Or Baseline | C–Br: ~72 kcal/mol (~290 kJ/mol) |
| Quantified Difference | C–I bond is ~15 kcal/mol weaker than C–Br bond |
| Conditions | General organic chemistry bond energy values (gas-phase or solution-phase approximations) |
Why This Matters
The weaker C–I bond reduces the activation barrier for oxidative addition to Pd(0), the rate-limiting step in many cross-coupling reactions, enabling faster reaction initiation under milder conditions compared to 4-bromoveratrole.
- [1] Chegg Study. (2021). Bond Dissociation Energies: C-I 57 kcal/mol; C-Br 72 kcal/mol. View Source
